tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-4-6-12(18)11-7-8-13(16)17-10-11/h7-8,10,12H,4-6,9H2,1-3H3,(H2,16,17) |
InChI Key |
NHEWRHDAVZNDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The Grignard approach, as detailed in Patent CN112608299A, involves a multi-step sequence beginning with methyl N-(5-bromopyridine-2-yl)carbamate. This substrate undergoes halogen-magnesium exchange with isopropyl magnesium chloride-lithium chloride (iPrMgCl·LiCl) to generate a nucleophilic Grignard reagent. Subsequent addition to N-tert-butyloxycarbonyl-4-piperidone introduces the pyridine moiety at the piperidine’s 4-position. However, adapting this method for 2-substituted piperidine requires substitution of 4-piperidone with 2-piperidone, a less common precursor.
Key steps include:
-
Halogen-Magnesium Exchange :
-
Nucleophilic Addition to Piperidone :
-
Reduction and Deprotection :
Triethylsilane-mediated reduction of the ketone to piperidine, followed by acidic deprotection of the carbamate yields the final amine.
Yield and Scalability
The patent reports an 82.3% yield for the 4-substituted analog. For the 2-substituted target, yields are expected to be lower (∼60–70%) due to steric hindrance during nucleophilic addition. Scalability is feasible under anhydrous conditions, though the requirement for low-temperature (−20°C) Grignard formation poses practical challenges.
Suzuki–Miyaura Cross-Coupling
Substrate Design and Catalytic Systems
Suzuki–Miyaura coupling, exemplified in ACS Organometallics, employs palladium catalysts to couple aryl halides with boronic acids. For tert-butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate, the retrosynthetic strategy involves:
-
Aryl Halide Component : 3-Iodo-6-aminopyridine (protected as a carbamate to prevent catalyst poisoning).
-
Boronic Acid Component : 2-(N-Boc-piperidinyl)boronic ester.
Optimized conditions from utilize:
-
Catalyst : Pd(OAc)₂ with tridentate ligands (e.g., L1 ).
-
Base : Potassium tert-butoxide in THF at 70°C.
Functional Group Compatibility
Primary amines, such as the 6-amino group, necessitate protection (e.g., tert-butyl carbamate, Boc) to avoid coordination to palladium. Post-coupling deprotection with HCl/MeOH restores the amine. Trials with 3-bromo-5-(trifluoromethyl)pyridine and Boc-protected piperidine boronate achieved 50–60% yields in analogous systems.
Limitations
-
Regioselectivity : Competing homocoupling and reduced efficiency with sterically hindered substrates.
-
Residual Palladium : ICP-MS analyses show ∼0.21 ppm Pd in final products, requiring additional purification for pharmaceutical applications.
Photocatalytic C–H Functionalization
One-Step Synthesis via Acridine Photocatalysis
While Patent CN108558792B describes a photocatalytic method for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, adapting this to piperidine derivatives requires re-engineering the substrate. The reaction employs:
-
Photocatalyst : Acridine salt (e.g., Mes-Acr⁺).
-
Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).
-
Conditions : Blue LED irradiation in dichloroethane under oxygen.
For piperidine systems, replacing piperazine-1-tert-butyl carboxylate with 2-iodopiperidine could enable direct C–H arylation. Preliminary data from suggest yields up to 95% for similar scaffolds, though piperidine’s reduced nucleophilicity may lower efficiency to ∼70–80%.
Advantages Over Traditional Methods
-
Step Economy : Single-step synthesis avoids intermediate isolation.
-
Sustainability : Eliminates heavy metals (e.g., Pd) and high-pressure hydrogenation.
Comparative Analysis of Methodologies
*Estimated based on analogous piperazine synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce aminopyridine derivatives .
Scientific Research Applications
tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules used in biological research.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared to analogs with modifications in:
- Heterocyclic core (piperidine vs. piperazine, pyrrolidine).
- Substituent type (amino, chloro, methoxy, acetamido, etc.).
- Aromatic ring system (pyridine, pyrimidine, indazole).
Structural and Functional Analysis
Table 1: Comparative Analysis of Selected Analogs
Impact of Structural Modifications
Heterocyclic Core :
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 571188-59-5) exhibit increased basicity due to the additional nitrogen, enhancing solubility in acidic media .
- Pyrrolidine Analogs : Smaller ring size (5-membered vs. 6-membered piperidine) reduces conformational flexibility, affecting binding affinity .
Substituent Effects: Amino Group (Target Compound): Facilitates hydrogen bonding and cross-coupling reactions, critical for drug-receptor interactions . Chloro/Methylthio Groups (CAS 778627-83-1, 1353989-79-3): Introduce steric hindrance and electron-withdrawing effects, altering reactivity . Acetamido Group (CAS 1820614-58-1): Improves metabolic stability by reducing oxidative degradation .
Aromatic System :
Biological Activity
Chemical Structure and Properties
tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate, with the molecular formula and CAS number 1198408-35-3, is a compound that has garnered attention for its potential biological activities. Its structure includes a piperidine ring substituted with a tert-butyl group and a 6-aminopyridine moiety, which are known to influence its pharmacological properties.
Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties and interaction with specific biological targets.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. For instance, studies have shown that derivatives of similar structures exhibit significant inhibitory effects on various cancer cell lines. The compound's mechanism may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation.
- Inhibition of Cell Proliferation : Research indicates that compounds with structural similarities demonstrate IC50 values ranging from 0.2 to 10 µM against multiple cancer cell lines, suggesting that this compound could exhibit comparable potency .
- Mechanism of Action : The compound may act through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In some studies, related compounds have shown IC50 values as low as 0.63 µM against CDK9, indicating a strong potential for growth inhibition in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The presence of the aminopyridine moiety is believed to enhance binding affinity to specific receptors involved in cancer progression.
| Compound | IC50 (µM) | Target | Remarks |
|---|---|---|---|
| This compound | TBD | TBD | Potential anticancer activity |
| Related Compound A | 0.63 | CDK9 | Significant growth inhibition |
| Related Compound B | <10 | Various cancer cell lines | Effective against multiple targets |
Case Studies
Several case studies have provided insights into the effectiveness of similar compounds:
- Study on Antiproliferative Effects : A study demonstrated that a related compound exhibited an IC50 value of 3.0 µM against A549 lung cancer cells, showcasing the potential efficacy of piperidine derivatives in oncology .
- Molecular Docking Studies : Molecular docking analyses suggest that compounds like this compound can effectively bind to active sites on target proteins involved in tumor growth, further supporting their therapeutic potential .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling tert-butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer:
- Respiratory Protection: Use NIOSH-approved respirators when handling powders to avoid inhalation of particulates .
- Hand and Eye Protection: Wear nitrile gloves and chemical splash goggles to prevent skin/eye contact. Ensure eyewash stations and washing facilities are accessible .
- Storage: Store in a cool, dry environment, away from oxidizing agents, in sealed containers to prevent degradation .
Q. What synthetic routes are commonly used to prepare tert-butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate?
- Methodological Answer:
- Multi-Step Synthesis: Start with piperidine derivatives; introduce the 6-aminopyridin-3-yl moiety via Suzuki-Miyaura coupling or nucleophilic substitution. Protect the amine group with Boc (tert-butoxycarbonyl) early in the synthesis to avoid side reactions .
- Critical Reaction Conditions: Use anhydrous solvents (e.g., THF, DMF) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Monitor reaction progress via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic pyridine protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ = 278.2 for C₁₅H₂₃N₃O₂) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications to the piperidine or pyridine rings influence the compound’s reactivity and biological activity?
- Methodological Answer:
- Substitution Effects:
- Piperidine Ring: Fluorination at the 3-position (e.g., tert-butyl 3-fluoro derivatives) enhances metabolic stability by reducing cytochrome P450 interactions .
- Pyridine Ring: Introducing electron-withdrawing groups (e.g., -CN) at the 6-position alters π-π stacking interactions with biological targets .
- Experimental Design: Compare binding affinities (e.g., via SPR or ITC) of analogs to identify structure-activity relationships (SAR) .
Q. What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- X-ray Crystallography: Co-crystallize the compound with its target to resolve binding modes and guide rational drug design .
Q. How can conflicting data regarding the compound’s toxicity or stability be resolved?
- Methodological Answer:
- Stability Studies: Perform accelerated degradation tests under varying pH, temperature, and humidity conditions. Monitor decomposition via LC-MS to identify degradation products .
- Toxicity Reconciliation: Compare in vitro cytotoxicity (e.g., IC₅₀ in HEK293 cells) with in silico predictions (e.g., ProTox-II). Address discrepancies by verifying experimental conditions (e.g., solvent purity, cell line viability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
